[(1R)-1-chloroethyl]benzene
Overview
Description
[(1R)-1-chloroethyl]benzene
is a chemical compound with the molecular formula C8H9Cl
. It has an average mass of 140.610 Da
and a monoisotopic mass of 140.039276 Da
. It is also known by other names such as (1R)-1-chloroethyl]benzene
, (1R)-1-chloroethyl]benzene
, and (1R)-1-phenyl-1-chloroethane
.
Molecular Structure Analysis
This compound
is a derivative of benzene, which is a cyclic hydrocarbon where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom . The benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms . The exact structure of This compound
would require more specific information or computational modeling to determine. Physical and Chemical Properties Analysis
This compound
shares many properties with benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma . Benzene is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame .
Safety and Hazards
While specific safety and hazard information for [(1R)-1-chloroethyl]benzene
is not available in the search results, it’s important to note that benzene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s crucial to handle all chemicals, including This compound
, with appropriate safety measures.
Properties
IUPAC Name |
[(1R)-1-chloroethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309795 | |
Record name | [(1R)-1-Chloroethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-15-0 | |
Record name | [(1R)-1-Chloroethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1R)-1-Chloroethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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